molecular formula C8H5NO2 B3040387 2-Formyl-3-(2-furyl)acrylonitrile CAS No. 197850-01-4

2-Formyl-3-(2-furyl)acrylonitrile

Cat. No. B3040387
CAS RN: 197850-01-4
M. Wt: 147.13 g/mol
InChI Key: ZDACVGXCCPUBBA-DAXSKMNVSA-N
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Description

2-Formyl-3-(2-furyl)acrylonitrile, also known as FAN, is a yellowish crystalline solid. It has a linear formula of C8H5NO2, a CAS number of 148840-19-1, and a molecular weight of 147.135 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H5NO2 . This compound has a molecular weight of 147.135 .

Scientific Research Applications

  • Synthesis and Characterization of Derivatives :

    • Kato, Kuboyama, and Hirao (1972) conducted studies on the synthesis and steric configurations of 3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile and its bromine derivatives. This research contributes to the understanding of isomerization processes in these compounds, which is fundamental in organic chemistry and material science (Kato, Kuboyama, & Hirao, 1972).
    • Šafár̆ et al. (1993) explored the reactions of (E)-2-Formyl-3-(2-furyl)propenenitrile with primary aromatic amines, leading to the synthesis of various substituted propenenitriles. This demonstrates the compound's utility in synthesizing complex organic molecules, which could have applications in pharmaceuticals and material science (Šafár̆ et al., 1993).
  • Fabrication of Composites :

    • Raval, Patel, and Vyas (2002) focused on the fabrication and characterization of glass fiber reinforced composites using derivatives of 2-Formyl-3-(2-furyl)acrylonitrile. This is significant in the field of material sciences, particularly for developing high-performance composites with specific mechanical and thermal properties (Raval, Patel, & Vyas, 2002).
  • Potential in Organic Synthesis :

    • Reddy and Krupadanam (2010) utilized a compound structurally similar to this compound in the facile synthesis of pyrano[2,3-f]flavones and chromones. This illustrates the compound's role in synthesizing complex organic structures, which may have applications in creating new pharmaceuticals or chemical materials (Reddy & Krupadanam, 2010).
  • Catalysis and Chemical Reactions :

    • A study by Amato et al. (1990) on the dipole moment analysis of Z-acrylonitrile derivatives, including derivatives of this compound, sheds light on the compound's role in understanding molecular structures and interactions. This has implications in the fields of physical chemistry and materials science (Amato, Scarlata, Curé, & Lumbroso, 1990).
  • Biological and Medicinal Applications :

    • Matiichuk et al. (2022) explored the synthesis and anticancer properties of acrylonitrile derivatives, indicating potential applications in developing new anticancer drugs. This shows the compound's relevance in medicinal chemistry and drug development (Matiichuk et al., 2022).

Future Directions

The future directions for 2-Formyl-3-(2-furyl)acrylonitrile and similar furan platform chemicals (FPCs) involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Mechanism of Action

Biochemical Pathways

It is known that similar compounds have been used in the synthesis of antitumor agents . This suggests that “(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile” may also have potential applications in cancer treatment.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile” are currently unknown. These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine these characteristics .

Result of Action

Similar compounds have shown potential antitumor activity , suggesting that this compound may also have effects at the cellular level.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name

(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,6H/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDACVGXCCPUBBA-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C=O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Formyl-3-(2-furyl)acrylonitrile
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2-Formyl-3-(2-furyl)acrylonitrile
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